
3-(Isopropylthio)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylthio)azetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Isopropylthio)azetidine hydrochloride, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene . This method is efficient for producing functionalized azetidines. Another approach involves the use of chiral amines as organocatalysts, such as β-isocupreidine, in the presence of molecular sieves .
Industrial Production Methods
Industrial production of azetidines typically involves optimizing reaction conditions to achieve high yields and purity. For example, using potassium carbonate as a base at 60°C in a solvent system of acetonitrile and methanol (9:1 ratio) has been shown to provide good yields . The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylthio)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like DIBAL-H.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: DIBAL-H (Diisobutylaluminum hydride) is commonly used for reducing azetidines.
Substitution: Methanol can act as a nucleophile in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with DIBAL-H can yield allyl alcohols , while substitution reactions can produce various functionalized azetidines.
Scientific Research Applications
3-(Isopropylthio)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential in modifying biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-(Isopropylthio)azetidine hydrochloride involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates bond cleavage and formation, making it reactive under appropriate conditions . This reactivity is harnessed in various applications, from drug development to material science.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
Uniqueness
3-(Isopropylthio)azetidine hydrochloride is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications. Its four-membered ring structure offers a distinct reactivity profile compared to aziridines and pyrrolidines, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H14ClNS |
|---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylazetidine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
OHLMONSAUXYUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



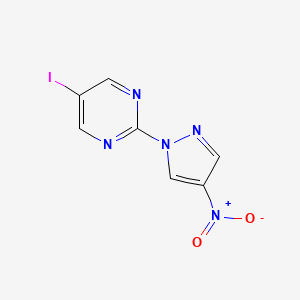


![6-(2-Hydroxy-2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13335207.png)
![Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B13335212.png)
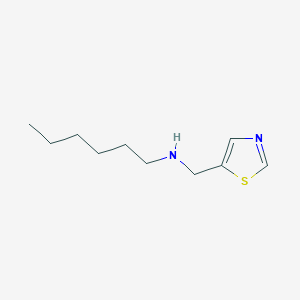


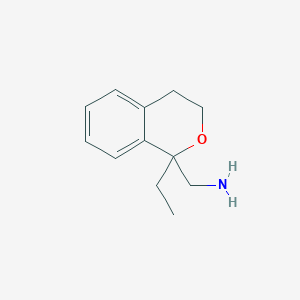
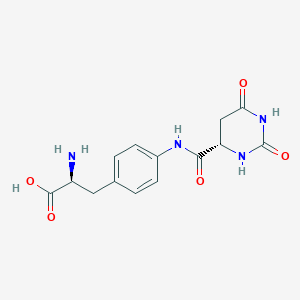
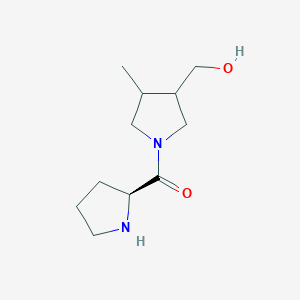

![1-[(3-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13335270.png)
